2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Description
2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrimidine ring, such as this one, often target protein kinases . These enzymes play crucial roles in cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives can inhibit protein kinases, thereby disrupting the signaling processes they control . This can lead to a variety of effects, depending on the specific kinase targeted and the role it plays in cellular function .
Biochemical Pathways
The inhibition of protein kinases can affect a wide range of biochemical pathways. For example, it can disrupt cell cycle progression, leading to cell death, or apoptosis .
Result of Action
The ultimate effect of such compounds can vary widely, depending on the specific targets and pathways they affect. Many similar compounds have shown cytotoxic activities, meaning they can kill cells . This makes them of interest for potential applications in cancer treatment .
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-15-13-17(7-8-18(15)24)27-22(29)21-19(10-12-30-21)26-23(27)31-14-20(28)25-11-9-16-5-3-2-4-6-16/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPPANWGXXOPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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